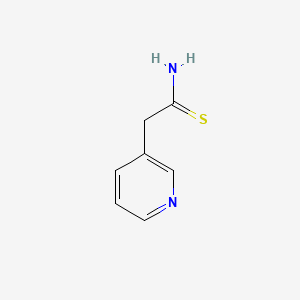

3-Pyridineethanethioamide

Overview

Description

3-Pyridineethanethioamide, also known as 3-PET, is a chemical compound with a pyridine ring and a thioamide functional group. It has been studied for its potential use in various scientific research applications, including as a potential drug candidate for the treatment of certain diseases.

Scientific Research Applications

Synthesis and Medicinal Chemistry

- Anti-inflammatory Agent Synthesis : Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate, related to 3-pyridineethanethioamide, has been synthesized as a potential anti-inflammatory agent (Moloney, 2001).

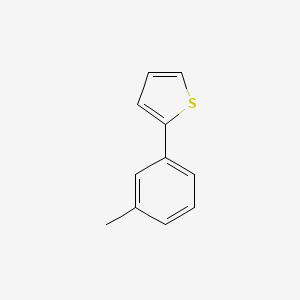

- Antiproliferative Activity : 3-Amino-2-arylcarboxamide-thieno[2,3-b]pyridines, similar to 3-pyridineethanethioamide, have shown antiproliferative activity against the phospholipase C enzyme, with modifications at certain positions leading to increased activity (van Rensburg et al., 2017).

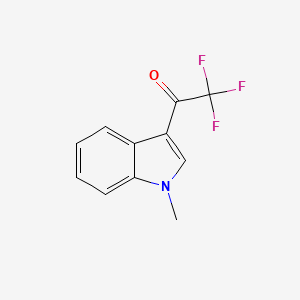

- Cancer Treatment : Novel 3-(indol-3-yl)pyridine derivatives, structurally related to 3-pyridineethanethioamide, have been developed as TDO2 inhibitors for cancer treatment (Abdel-Magid, 2017).

Imaging and Diagnostic Applications

- MRI and NIR Luminescence : Pyridine-based lanthanide complexes, which include structures related to 3-pyridineethanethioamide, have been synthesized for combined magnetic resonance and optical imaging applications (Bonnet et al., 2012).

Photocatalytic Applications

- Photocatalytic Degradation of Pollutants : The photocatalytic degradation of pyridine, a structure present in 3-pyridineethanethioamide, has been studied for water purification applications (Maillard-Dupuy et al., 1994).

Other Biological Activities

- Biological Activity Studies : Various derivatives of pyridine, including those related to 3-pyridineethanethioamide, have been synthesized and evaluated for antibacterial, anti-inflammatory, and antioxidant activities (Sribalan et al., 2016).

Future Directions

: Zheng, Y., Ziman, B., Ho, A. S., Sinha, U. K., Xu, L.-Y., Li, E.-M., Koeffler, H. P., Berman, B. P., & Lin, D.-C. (2023). Comprehensive analyses of partially methylated domains and differentially methylated regions in esophageal cancer reveal both cell-type- and cancer-specific epigenetic regulation. Genome Biology, 24(1), 193. Link

: Research developments in the syntheses, anti-inflammatory activities, and structure-activity relationships of pyrimidine analogs. (2021). RSC Advances, 11(1), 1–19. Link

: Development and application of a comprehensive lipidomic analysis to discover lipid biomarkers in human serum. (2016). Analytical and Bioanalytical Chemistry, 408(17), 4565–4576. Link

properties

IUPAC Name |

2-pyridin-3-ylethanethioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2S/c8-7(10)4-6-2-1-3-9-5-6/h1-3,5H,4H2,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSBVYPLNYOJQEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199431 | |

| Record name | 3-Pyridineethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Pyridineethanethioamide | |

CAS RN |

51451-44-6 | |

| Record name | 3-Pyridineethanethioamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051451446 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pyridineethanethioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

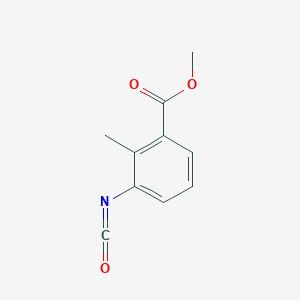

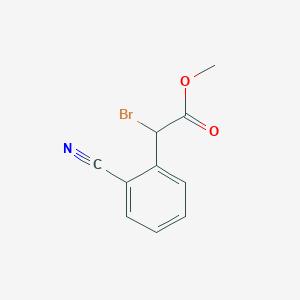

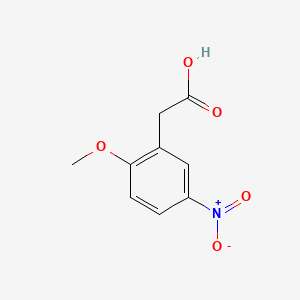

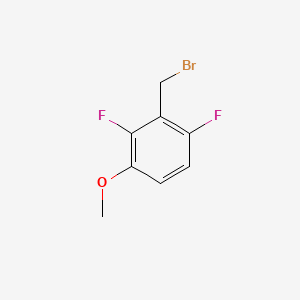

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(2,5-dichlorophenyl)methyl]piperidine-3-carboxylic Acid](/img/structure/B1598479.png)

![3-Methoxy-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1598491.png)

![1-[(1-Methyl-1H-imidazol-2-yl)sulfonyl]-1H-benzotriazole](/img/structure/B1598494.png)